N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-14(8-10-17)21-18(24)11-16-12-26-19(23-16)22-15-5-3-13(20)4-6-15/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCXMRLEMOZWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
- Chemical Formula : C18H17FN2OS
- CAS Number : 1040653-70-0
The presence of both ethoxy and fluorophenyl groups contributes to its pharmacological properties, enhancing its interaction with biological targets.
Research indicates that this compound exhibits significant antitumor activity . The proposed mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for reducing tumor growth.
- Autophagy Activation : It enhances autophagic processes, allowing cells to degrade dysfunctional components, thereby promoting cell survival under stress conditions.
- Inhibition of Tumor Growth : In vivo studies have shown a marked reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- The thiazole moiety is essential for cytotoxic activity against cancer cell lines.
- Substituents on the phenyl rings influence potency; for instance, electron-donating groups enhance activity while electron-withdrawing groups may reduce it .
Table 1 summarizes the SAR findings related to similar thiazole compounds:
| Compound | IC50 (µg/mL) | Key Structural Features |
|---|---|---|
| Compound 6b | 1.61 ± 1.92 | Thiazole ring, N-phenylcarboxamide |
| Compound 9 | 1.98 ± 1.22 | Methyl group at position 4 on phenyl |
| Compound 13 | < Doxorubicin | m,p-Dimethyl substitution |
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- In Vitro Studies : A study demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including melanoma and pancreatic cancer. The IC50 values suggest that it is more effective than some conventional chemotherapeutics .
- In Vivo Efficacy : In mouse models with A375 melanoma xenografts, treatment with this compound resulted in a significant decrease in tumor volume compared to untreated controls .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis and autophagy pathways, suggesting a multifaceted approach to cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Thiazole Acetamides
Table 1: Structural and Functional Comparisons
Key Observations:
- Replacement of the thiazole’s 4-fluorophenylamino group with a pyridinyl moiety (GSK1570606A) shifts biological targeting (e.g., Mycobacterial enzyme inhibition) .
- Tautomerism: Unlike BG02026 or GSK1570606A, the target compound’s thiazole core may exhibit keto-enol tautomerism, influencing reactivity and binding interactions .
Pharmacologically Relevant Analogs: Mirabegron
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) shares a thiazole-acetamide backbone but differs critically:
- Substituents: A β3-adrenoceptor-targeting hydroxy-phenylethylamino chain vs. the target compound’s 4-fluorophenylamino group.
- Activity : Mirabegron’s β3 selectivity is attributed to its extended alkylamine side chain, absent in the target compound .
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | Mirabegron |
|---|---|---|
| Molecular Weight | ~408.45 g/mol (estimated) | 396.51 g/mol |
| Key Functional Groups | 4-ethoxyphenyl, 4-fluorophenylamino | Hydroxy-phenylethylamino, amino-thiazole |
| Therapeutic Use | Undisclosed (structural analog) | Overactive bladder (β3 agonist) |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas. For the target compound, 4-fluorophenylthiourea reacts with 4-bromoacetoacetate in ethanol under reflux to yield 2-amino-4-(bromomethyl)-1,3-thiazole. Cyclization is achieved at 80–90°C with ammonium thiocyanate, producing the 2-aminothiazole intermediate.
Introduction of the 4-Fluorophenylamino Group
The 2-aminothiazole intermediate undergoes nucleophilic substitution with 4-fluoroaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding 2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl acetate.
Acetamide Functionalization
The acetamide moiety is introduced via a two-step process:
-
Ester Hydrolysis : The acetate group is hydrolyzed using 1M NaOH in methanol/water (3:1 v/v) at 50°C for 4 hours, producing the carboxylic acid derivative.
-
Amide Coupling : The carboxylic acid reacts with 4-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, yielding the final product.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
Purification Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted 4-ethoxyaniline.
-
Recrystallization : Methanol/water (4:1) at −20°C yields crystals with >99% purity (HPLC).
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the preparation of this compound:
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility of Intermediates
-
Issue : The thiazole intermediate exhibits poor solubility in polar aprotic solvents.
-
Solution : Sonication in DMF for 15 minutes increases solubility by 40%.
Industrial-Scale Production Considerations
While laboratory-scale synthesis prioritizes purity, industrial methods focus on cost and throughput:
Q & A
Q. What are the recommended synthetic strategies for N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenone intermediates under reflux conditions in ethanol or DMF .
- Amide coupling : Reaction of 4-ethoxyaniline with activated carboxylic acid derivatives (e.g., using EDC/HOBt or DCC as coupling agents) in dichloromethane or DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Key validation : Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and confirm final structure using H/C NMR and HRMS .
Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry. The compound’s hydrophobic aryl/ethoxyphenyl groups limit aqueous solubility (<50 µM), necessitating solubilizing agents (e.g., cyclodextrins) for biological studies .
- Stability : Conduct accelerated stability studies (e.g., 24–72 hours at 37°C in PBS or cell culture media) with HPLC monitoring. Degradation products (e.g., hydrolysis of the acetamide group) may require LC-MS identification .
Q. What analytical techniques are essential for confirming structural integrity?
- Primary methods :
- H/C NMR (DMSO-d or CDCl) to confirm aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH), and thiazole protons (δ 7.1–7.3 ppm) .
- FT-IR for amide C=O stretch (~1650 cm) and NH bending (~1540 cm) .
- Supplementary validation :
- High-resolution mass spectrometry (HRMS) for molecular ion [M+H] peak matching theoretical mass (±2 ppm) .
- X-ray crystallography (if crystalline) for unambiguous confirmation of stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Critical factors :
- Temperature control : Maintain <60°C during amide coupling to prevent decomposition .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
- Solvent optimization : Replace DMF with acetonitrile for easier post-reaction purification .
- Yield improvement :
- Pilot small-scale reactions (1–5 mmol) to identify bottlenecks (e.g., intermediate instability).
- Scale-up using continuous flow reactors for exothermic steps (e.g., thiazole formation) .
Q. How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- Stepwise approach :
- Purity check : Re-run HPLC (C18 column, acetonitrile/water gradient) to detect impurities .
- Isotopic labeling : Synthesize N-labeled analogs to assign ambiguous NH signals in NMR .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .
Q. What methodologies are recommended for evaluating biological activity against cancer targets?
- In vitro assays :
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination (dose range: 0.1–100 µM) .
- Target engagement : Western blotting for downstream markers (e.g., PARP cleavage for apoptosis) .
- Mechanistic studies :
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using recombinant proteins and ADP-Glo assays .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Key modifications :
- Ethoxyphenyl group : Replace with methoxy, halogen, or alkyl variants to assess hydrophobic interactions .
- Fluorophenylamino moiety : Test electron-withdrawing (e.g., -NO) or donating (-OCH) substituents .
- Tools :
- Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .
- QSAR modeling : Use CODESSA or Dragon descriptors to correlate substituent effects with activity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Troubleshooting steps :
- Assay standardization : Validate cell line authenticity (STR profiling) and control for DMSO solvent effects (<0.1% v/v) .
- Metabolic stability : Test compound stability in liver microsomes (human/rat) to identify rapid degradation .
- Orthogonal assays : Confirm activity using alternative methods (e.g., apoptosis via Annexin V vs. caspase-3 assays) .
Q. What advanced techniques are used to study metabolic pathways of this compound?
- In vitro metabolism :
- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify hydroxylated or demethylated metabolites .
- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
Methodological Notes for Data Interpretation
- Handling low solubility in bioassays : Use nanoformulations (e.g., liposomes) or PEGylation to enhance bioavailability .
- Interpreting conflicting SAR data : Apply multivariate analysis (e.g., PCA) to decouple electronic, steric, and hydrophobic effects .
- Validating computational predictions : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of target residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
